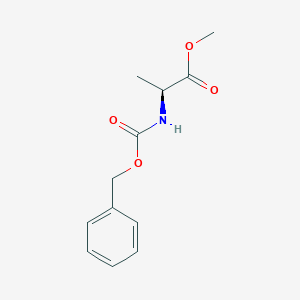

Z-Ala-OMe

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVFTVXPVXANK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426359 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28819-05-8 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of N-α-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a key building block in peptide synthesis and various pharmaceutical applications. This document consolidates essential data on its physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. These modifications enhance its utility in synthetic organic chemistry by preventing unwanted side reactions during peptide coupling.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| CAS Number | 28819-05-8 | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | Predicted: 369.7 ± 35.0 °C | |

| Optical Rotation | [α]²⁰/D between -14.5° and -16.5° (c=2 in methanol) |

Solubility Profile

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Sparingly soluble |

Stability and Degradation

The stability of this compound is a key consideration for its storage and handling, as well as for the design of synthetic routes. The benzyloxycarbonyl (Z) protecting group is known for its relative stability under a range of conditions.

General Stability:

-

pH: The Z-group is stable to basic and mildly acidic conditions, which allows for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Z-group.

-

Temperature: For long-term storage, it is recommended to keep this compound in a cool and dry place. Crystalline this compound is stable at room temperature. Solutions of this compound should be stored at low temperatures (-20°C to -80°C) to minimize degradation.

-

Light: While specific photostability data is not available, carbamates, in general, can be susceptible to photodegradation. It is advisable to store this compound protected from light.

Degradation Pathways: The primary points of degradation for this compound are the cleavage of the Z-group and the hydrolysis of the methyl ester.

-

Acid-Catalyzed Deprotection: The Z-group can be removed under strong acidic conditions, such as with HBr in acetic acid or liquid HF. This cleavage proceeds via an SN2-type mechanism.

-

Hydrogenolysis: The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and results in the formation of toluene and carbon dioxide as byproducts, leaving the free amine.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Enzymatic Degradation: While this compound itself is not a direct substrate for common metabolic enzymes, the ester and amide bonds in larger peptides containing this residue can be subject to enzymatic cleavage by proteases. The Z-group itself can be stable to certain enzymatic conditions, allowing for selective enzymatic manipulations at other parts of a molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.

Materials:

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Benzyl chloroformate (Z-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

Procedure:

-

Dissolve L-Alanine methyl ester hydrochloride in water and cool the solution in an ice bath.

-

Add a solution of sodium bicarbonate in water to neutralize the hydrochloride and basify the solution.

-

Slowly add benzyl chloroformate, either neat or dissolved in an organic solvent like DCM, to the vigorously stirred aqueous solution. Maintain the temperature below 5 °C.

-

Continue stirring for several hours at room temperature to allow the reaction to go to completion.

-

Separate the organic layer, if a two-phase system is used. If the reaction is performed in a single aqueous phase, extract the product with an organic solvent like DCM.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any excess acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Caption: Workflow for the synthesis and purification of this compound.

Purification of this compound

The crude product can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethyl acetate and hexane, or isopropanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method for analyzing the purity of this compound would involve a C18 column with a gradient elution system.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

-

Detection: UV detection at a wavelength where the phenyl group of the Z-protecting group absorbs, typically around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

-

¹H NMR: Expected signals include those for the methyl protons of the alanine and ester groups, the α-proton of alanine, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring.

-

¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carbamate, the carbons of the methyl groups, the α-carbon of alanine, the methylene carbon of the benzyl group, and the aromatic carbons.

Mandatory Visualization

Caption: Major deprotection and hydrolysis pathways for this compound.

This guide provides a foundational understanding of the chemical properties and stability of this compound. For specific applications, it is recommended to consult the primary literature and perform appropriate analytical testing.

References

The Strategic Application of Benzyloxycarbonyl-L-alanine Methyl Ester in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Benzyloxycarbonyl-L-alanine methyl ester, a dually protected amino acid derivative, serves as a critical building block in the methodical construction of peptide chains. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine terminus, while the methyl ester safeguards the carboxyl end. This strategic protection prevents unwanted side reactions and polymerization, enabling chemists to dictate the sequence of amino acid coupling with high fidelity. This technical guide delineates the core functions of benzyloxycarbonyl-L-alanine methyl ester, presents its key physicochemical properties, and provides detailed experimental protocols for its application in peptide synthesis and subsequent deprotection.

Core Functionality and Physicochemical Properties

The primary function of benzyloxycarbonyl-L-alanine methyl ester lies in its role as a transiently protected form of L-alanine for solution-phase peptide synthesis. The Cbz group, introduced by reaction with benzyl chloroformate, is stable under a range of conditions but can be selectively removed, typically by catalytic hydrogenation. The methyl ester provides protection for the carboxylic acid and can be cleaved by saponification. This orthogonal protection scheme allows for the sequential and controlled formation of peptide bonds.

Physicochemical Data

A summary of the key quantitative data for benzyloxycarbonyl-L-alanine methyl ester is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molar Mass | 237.25 g/mol | [1] |

| Melting Point | 46-47 °C | [1] |

| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 369.7 ± 35.0 °C | [1] |

| pKa (Predicted) | 11.00 ± 0.46 | |

| Storage Condition | 2-8 °C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a dipeptide using benzyloxycarbonyl-L-alanine, followed by protocols for the deprotection of the amine and carboxyl groups.

Synthesis of Benzyloxycarbonyl-L-alanyl-L-cysteine Methyl Ester

This protocol details the coupling of N-benzyloxycarbonyl-L-alanine with L-cysteine methyl ester.

Materials:

-

N-benzyloxycarbonyl-L-alanine

-

1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one (coupling agent)

-

L-cysteine methyl ester hydrochloride

-

N-methylmorpholine

-

Dichloromethane (dry)

-

Ethyl acetate

-

10% aqueous citric acid

-

1 N sodium hydrogen carbonate solution

-

Sodium sulfate

-

Nitrogen gas

Equipment:

-

Three-necked round-bottomed flask (100 mL)

-

Magnetic stirrer and stirring bar

-

Dropping funnel (10 mL)

-

Thermometer

-

Nitrogen bubbler

-

Rotary evaporator

Procedure:

-

Activation of Cbz-L-alanine:

-

Equip a 100-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a 10-mL dropping funnel, a thermometer, and a nitrogen bubbler.

-

Flush the apparatus with dry nitrogen.

-

Charge the flask with 446.5 mg (0.002 mol) of benzyloxycarbonyl-L-alanine in 10 mL of dry dichloromethane.

-

Stir the mixture until the solid is completely dissolved and then cool to 0°C.

-

Over a period of 20 minutes, add a solution of 525.5 mg (0.002 mol) of 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one in 5 mL of dry dichloromethane.

-

Continue stirring for 1 hour at 0°C and for an additional hour at room temperature.

-

-

Coupling Reaction:

-

Cool the reaction mixture again to 0°C.

-

Quickly add a suspension of 343.3 mg (0.002 mol) of L-cysteine methyl ester hydrochloride.

-

Follow with the addition of a solution of 202.3 mg (0.002 mol) of N-methylmorpholine in 5 mL of dry dichloromethane.

-

While maintaining the nitrogen atmosphere, allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Remove the solvent by rotary evaporation.

-

Shake the residue intensively with 30 mL of ethyl acetate and 10 mL of water.

-

Separate the organic layer and extract it twice with 10-mL portions of aqueous 10% citric acid and once with 5 mL of 1 N sodium hydrogen carbonate.

-

Dry the organic phase over sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude dipeptide.

-

Recrystallize the crude product from ethyl acetate to obtain colorless crystals of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.

-

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol describes a mild method for the removal of the N-Cbz group.

Materials:

-

N-Cbz-protected peptide

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stirring bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Deprotection Reaction:

-

To a solution of the N-Cbz-protected peptide (1 equivalent) in HFIP (4 mL), add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.

-

Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with CH₂Cl₂ (20 mL) to obtain a clear solution.

-

Quench the reaction with aqueous NaHCO₃ solution (20 mL).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent.

-

Purify the crude residue by column chromatography to yield the deprotected amine.

-

Saponification of the Methyl Ester

This protocol describes the cleavage of the methyl ester to yield the free carboxylic acid.

Materials:

-

Peptide methyl ester

-

Alcohol (e.g., methanol or ethanol)

-

Sodium hydroxide (NaOH) solution

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stirring bar

-

Standard laboratory glassware for work-up

Procedure:

-

Saponification Reaction:

-

Dissolve the peptide methyl ester in a suitable alcohol.

-

Add a solution of sodium hydroxide and stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the peptide.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified by crystallization or chromatography.

-

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of peptide synthesis utilizing benzyloxycarbonyl-L-alanine methyl ester.

Caption: General workflow for dipeptide synthesis.

Caption: Synthesis pathway of a dipeptide using this compound.

Conclusion

Benzyloxycarbonyl-L-alanine methyl ester is a valuable and versatile tool in the arsenal of the peptide chemist. Its dually protected nature allows for precise and controlled elongation of peptide chains, a critical requirement in the synthesis of therapeutic peptides and other complex biomolecules. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound in research and development settings. A thorough understanding of its properties and reaction mechanisms is essential for achieving high yields and purity in peptide synthesis, ultimately contributing to the advancement of drug discovery and development.

References

The Versatile Role of Z-Ala-OMe in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal amino acid derivative that serves as a fundamental building block in the intricate world of biochemistry and drug discovery. Its unique chemical structure, featuring a benzyloxycarbonyl (Z) protecting group on the amino terminus and a methyl ester at the carboxy terminus of an alanine residue, makes it a versatile tool for peptide synthesis, enzyme-substrate interaction studies, and the development of potent enzyme inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Core Applications in Biochemistry

This compound and its derivatives are instrumental in several key areas of biochemical research:

-

Peptide Synthesis: The primary application of this compound lies in its role as a precursor for the synthesis of peptides. The Z-group provides robust protection of the amine functionality, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. This allows for the controlled, stepwise addition of amino acids to construct peptides with specific sequences. These synthetic peptides are crucial for a myriad of research applications, including drug development, the production of recombinant proteins, and the study of protein-protein interactions.[1]

-

Enzyme Inhibition Studies: this compound serves as a scaffold for the design and synthesis of a wide range of enzyme inhibitors, particularly for serine proteases. By modifying the alanine side chain or incorporating it into larger peptide structures, researchers can create potent and selective inhibitors for enzymes such as chymotrypsin, elastase, and caspases. These inhibitors are invaluable tools for elucidating enzyme mechanisms, studying physiological processes, and as lead compounds in drug discovery programs. For instance, the dipeptide Z-Ala-Ala-OMe has been identified as a serine protease inhibitor that targets enzymes like chymotrypsin, trypsin, and elastase.

-

Enzyme-Substrate Interaction and Active Site Mapping: Derivatives of this compound are employed to probe the active sites of enzymes. By systematically altering the structure of these derivatives, researchers can map the steric and electronic requirements of an enzyme's active site, providing critical insights into its substrate specificity and catalytic mechanism. This information is fundamental for understanding enzyme function and for the rational design of novel inhibitors or substrates.

Quantitative Data on this compound Derivatives

The inhibitory potency of this compound derivatives against various proteases is a key parameter in their biochemical characterization. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are commonly used metrics to quantify this activity. The table below summarizes representative quantitative data for various peptide inhibitors derived from or related to the Z-Ala moiety, highlighting their efficacy against different elastase enzymes.

| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Symplostatin 5 (18) | Porcine Pancreatic Elastase (PPE) | 0.195 | - | [2] |

| Symplostatin 6 (19) | Porcine Pancreatic Elastase (PPE) | 0.121 | - | [2] |

| Symplostatin 7 (20) | Porcine Pancreatic Elastase (PPE) | 0.143 | - | [2] |

| Symplostatin 8 (21) | Porcine Pancreatic Elastase (PPE) | 0.043 | - | [2] |

| Symplostatin 9 (22) | Porcine Pancreatic Elastase (PPE) | 0.037 | - | |

| Symplostatin 10 (23) | Porcine Pancreatic Elastase (PPE) | 0.044 | - | |

| Symplostatin 8 (21) | Human Neutrophil Elastase (HNE) | 0.041 | - | |

| Symplostatin 9 (22) | Human Neutrophil Elastase (HNE) | 0.028 | - | |

| Symplostatin 10 (23) | Human Neutrophil Elastase (HNE) | 0.021 | - | |

| Oscillapeptin A (26) | Elastase | 2.5 | - | |

| Oscillapeptin B (27) | Elastase | 4.2 | - | |

| Oscillapeptin D (28) | Elastase | 2.6 | - | |

| Oscillapeptin E (29) | Elastase | 2.7 | - | |

| Brunsvicamide A | Human Leukocyte Elastase | 3.12 | 1.1 | |

| Brunsvicamide B | Human Leukocyte Elastase | 2.00 | 0.70 | |

| Brunsvicamide C | Human Leukocyte Elastase | 4.42 | 1.6 | |

| YM-47141 | Human Leukocyte Elastase | 0.15 | - | |

| YM-47142 | Human Leukocyte Elastase | 0.30 | - | |

| Loggerpeptin A | Human Neutrophil Elastase | 0.29 | - | |

| Loggerpeptin B | Human Neutrophil Elastase | 0.89 | - | |

| Loggerpeptin C | Human Neutrophil Elastase | 0.62 | - | |

| Molassamide | Human Neutrophil Elastase | 0.11 | - | |

| N-succ-(Ala)3-nitroanilide based inhibitor | Porcine Pancreatic Elastase | 60.4 | - |

Experimental Protocols

Spectrophotometric Assay for Protease Activity

Materials:

-

Chromogenic substrate (e.g., Z-Ala-Pro-pNA)

-

Enzyme solution (e.g., a specific serine protease)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Dilute the enzyme stock solution in assay buffer to the desired working concentration.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (at various concentrations for IC50 determination) or solvent control.

-

Enzyme solution.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding.

-

-

Initiate Reaction:

-

Add the chromogenic substrate solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for a spectrophotometric protease assay.

Proteomics Applications: Activity-Based Protein Profiling (ABPP)

Derivatives of this compound, such as those modified to include a reactive "warhead" like a chloromethyl ketone, can be used as activity-based probes (ABPs) in proteomic studies. ABPP is a powerful chemical proteomic strategy that utilizes small-molecule probes to directly assess the functional state of enzymes within complex biological systems.

The general workflow for an ABPP experiment involves:

-

Probe Incubation: The Z-Ala-based probe is incubated with a complex proteome (e.g., cell lysate or living cells). The probe's reactive group forms a covalent bond with the active site of its target enzymes.

-

Reporter Tagging: The probe often contains a bioorthogonal handle (e.g., an alkyne or azide). After labeling, a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) is attached via a click chemistry reaction.

-

Enrichment and Identification: Biotin-tagged proteins are enriched from the proteome using streptavidin beads.

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target enzymes.

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Serine Protease Inhibition by a Z-Ala-Derivative

Z-Ala-containing peptides, particularly those modified with a chloromethyl ketone, act as irreversible inhibitors of serine proteases like chymotrypsin. The mechanism involves the formation of a covalent bond between the inhibitor and a key active site residue.

The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease. The Z-group and the peptide backbone interact with the enzyme's binding pockets, positioning the reactive chloromethyl ketone group for nucleophilic attack by the active site histidine.

Caption: Inhibition of a serine protease by a Z-Ala-Phe-chloromethylketone.

References

An In-depth Technical Guide to Preliminary Studies Involving Z-Ala-OMe

This technical guide provides a comprehensive overview of preliminary studies involving N-Benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a key reagent in peptide synthesis and a precursor for biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the application and potential of this compound.

Core Application: Enzymatic Dipeptide Synthesis

This compound is widely utilized as an acyl donor in the enzymatic synthesis of dipeptides. This method offers a green and efficient alternative to traditional chemical synthesis. A notable example is the papain-catalyzed synthesis of Z-Ala-Gln, a precursor for the clinically and nutritionally important dipeptide Ala-Gln.

Quantitative Data on Enzymatic Synthesis

While specific kinetic parameters for this compound are not extensively reported, studies on papain-catalyzed reactions with similar alanine esters provide valuable insights. The following table summarizes the yield of dipeptides synthesized using this compound and related compounds.

| Dipeptide Synthesized | Acyl Donor | Acyl Acceptor | Enzyme | Yield (%) | Reference |

| Z-Ala-Gln | This compound | L-Gln | Papain | ~71.5% | [1] |

| Z-Phe-Leu-NH2 | Z-Phe-OMe | Leu-NH2 | Chymotrypsin | 91% |

Experimental Protocol: Papain-Catalyzed Synthesis of Z-Ala-Gln

This protocol describes a general procedure for the enzymatic synthesis of Z-Ala-Gln using this compound as the acyl donor.

Materials:

-

This compound

-

L-Glutamine (Gln)

-

Papain (immobilized on a suitable support, e.g., magnetic nanocrystalline cellulose)

-

Deep eutectic solvent (e.g., choline chloride:urea)

-

Appropriate buffer (e.g., Tris-HCl)

-

Reaction vessel

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve this compound and L-Gln in the deep eutectic solvent. The molar ratio of the substrates may need to be optimized.

-

Enzyme Addition: Add the immobilized papain to the reaction mixture. The enzyme concentration should be optimized for efficient catalysis.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Termination and Product Recovery: Once the reaction reaches completion or equilibrium, separate the enzyme from the reaction mixture (e.g., by magnetic separation for immobilized enzymes). The product, Z-Ala-Gln, can then be purified from the reaction mixture using appropriate chromatographic techniques.

Experimental Workflow: Enzymatic Dipeptide Synthesis

Potential Biological Activity: Serine Protease Inhibition

While direct preliminary studies on the biological activity of this compound are limited in the public domain, a structurally related dipeptide, Z-Ala-Ala-OMe, has been identified as a serine protease inhibitor. Serine proteases are a class of enzymes implicated in various physiological and pathological processes, making their inhibitors valuable candidates for drug development.

Quantitative Data on Serine Protease Inhibition (for Z-Ala-Ala-OMe)

The following table presents hypothetical inhibitory concentration (IC50) values for Z-Ala-Ala-OMe against common serine proteases. Note: These values are for illustrative purposes as specific experimental data for Z-Ala-Ala-OMe was not found in the initial searches.

| Serine Protease | Substrate | Inhibitor | Hypothetical IC50 (µM) |

| Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Z-Ala-Ala-OMe | 10 |

| Trypsin | Nα-Benzoyl-DL-Arg-pNA | Z-Ala-Ala-OMe | > 100 |

| Elastase | N-Succinyl-Ala-Ala-Ala-pNA | Z-Ala-Ala-OMe | 50 |

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like Z-Ala-Ala-OMe against serine proteases.

Materials:

-

Serine protease (e.g., chymotrypsin)

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Inhibitor (e.g., Z-Ala-Ala-OMe) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well microplate, add the assay buffer to each well.

-

Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control group with solvent only.

-

Enzyme Addition: Add a fixed concentration of the serine protease to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.

-

Measurement: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Serine Protease Catalytic Mechanism and Inhibition

Serine proteases utilize a catalytic triad (Ser, His, Asp) in their active site to hydrolyze peptide bonds. Inhibitors like Z-Ala-Ala-OMe are thought to bind to the active site, preventing the substrate from accessing it and thus blocking the catalytic activity.

Conclusion

This compound is a valuable building block in biochemical research, particularly in the field of peptide synthesis. Its application in the enzymatic synthesis of dipeptides highlights its potential for developing more sustainable and efficient manufacturing processes. Furthermore, the inhibitory activity of its derivatives, such as Z-Ala-Ala-OMe, against serine proteases suggests a promising avenue for the design and development of novel therapeutic agents. Further preliminary studies are warranted to fully elucidate the biological activities and potential applications of this compound and its derivatives.

References

An In-depth Technical Guide on Z-Ala-OMe in Medicinal Chemistry Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. As a derivative of the amino acid L-alanine, it features two key chemical modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the amine terminus and a methyl ester protecting the carboxyl terminus[1]. These protecting groups render this compound an exceptionally stable and versatile reagent, primarily utilized in the precise and controlled synthesis of peptides and peptidomimetics[2][3]. Its structural rigidity and defined stereochemistry are crucial for constructing complex bioactive molecules, including enzyme inhibitors and therapeutic peptides, making it an indispensable tool for medicinal chemists[2][4]. This guide elucidates the core applications of this compound, detailing its role in synthesis, presenting quantitative data, and outlining relevant experimental protocols.

Core Applications in Synthesis

The primary role of this compound in medicinal chemistry is as a protected amino acid derivative for peptide synthesis. The Z-group on the amine and the methyl ester on the carboxyl group prevent unwanted side reactions, allowing for sequential and controlled formation of peptide bonds. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis.

Dipeptide and Polypeptide Synthesis

This compound serves as a starting point for the elongation of peptide chains. The methyl ester can be hydrolyzed to reveal a free carboxylic acid, which is then activated and coupled with the free amine of another amino acid or peptide fragment. Conversely, the Z-group can be removed via catalytic hydrogenation to expose the amine, which can then be coupled with a protected amino acid. This flexibility allows for the stepwise construction of complex peptides. For instance, this compound is a precursor for the synthesis of Z-Ala-Ala-OMe, a dipeptide derivative that has been investigated as a serine protease inhibitor.

Synthesis of Bioactive Molecules

Beyond standard peptide synthesis, this compound is a precursor for a variety of bioactive compounds. Its chiral alanine backbone is incorporated into molecules designed to target specific biological pathways. Researchers utilize derivatives like Z-Ala-Met-OH, synthesized from related precursors, in the development of enzyme inhibitors and other therapeutics where the specific stereochemistry of the alanine moiety is critical for biological activity.

Quantitative Data in Synthesis

The efficiency of synthetic steps involving this compound is critical for its practical application. The following table summarizes key quantitative data from representative synthetic protocols.

| Product Synthesized | Starting Materials | Coupling/Reaction Conditions | Yield (%) | Reference |

| Z-Ala-Ala-OMe | Z-Ala-OH, H-Ala-OMe | TBTU or PyBOP, DIEA | High (>95% implied) | |

| Various Dipeptides | This compound, Free Amino Acids | Papain enzyme, pH 9.2 | 17-79% | |

| Z-Gly-Phe-OMe | Z-Gly-OH, H-Phe-OMe | Enzymatic, water/butyl acetate | ~100% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results in drug discovery. Below are key experimental protocols involving this compound and its derivatives.

Protocol 1: General Solution-Phase Peptide Coupling

This protocol outlines a standard method for forming a dipeptide using a protected amino acid and an amino acid ester.

-

Activation: Dissolve the N-protected amino acid (e.g., Boc-AA-OH, 1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL). Stir the mixture for 10 minutes at room temperature.

-

Coupling: Add the amino acid methyl ester (e.g., H-AA-OMe, 1.2 mmol) and Diisopropylethylamine (DIPEA, 3 mmol) to the reaction mixture.

-

Reaction: Stir the mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of H₂O/Methanol/Ethyl Acetate (1:2:10).

-

Workup: Upon completion, dilute the product with ethyl acetate (60 mL) and wash with an aqueous solution. Extract the aqueous phase repeatedly with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected dipeptide.

Protocol 2: Z-Group Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group to liberate a free amine, a common step in peptide synthesis.

-

Preparation: Dissolve the Z-protected peptide (e.g., Z-Lys-Gly-OMe) in methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide with a free amine.

Protocol 3: Aldol Reaction using a Dipeptide-Metal Catalyst

This protocol demonstrates the use of a dipeptide, synthesized from precursors like this compound, as a ligand in a metal-catalyzed stereoselective C-C bond formation.

-

Reaction Setup: In a flask with magnetic stirring, dissolve the aldehyde (1.0 equiv) and cyclohexanone (5.0 equiv) in DMSO (0.3 mL).

-

Catalyst Addition: Add the Pd-dipeptide catalyst (10 mol%) to the solution.

-

Reaction Conditions: Stir the mixture at 4°C for 24 hours.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x 25 mL) and distilled water (20 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Synthetic and Logical Workflows

Diagrams are essential for illustrating the multi-step nature of chemical synthesis and logical workflows in drug discovery.

Caption: Workflow for the synthesis of the dipeptide Z-Ala-Ala-OMe.

Caption: Logical workflow for N-terminal peptide chain elongation.

Conclusion

This compound is a cornerstone reagent in medicinal chemistry, valued for its stability and versatility in the synthesis of peptides and complex organic molecules. Its protected functional groups allow for precise, stepwise construction of target compounds, which is essential in drug discovery. The protocols and quantitative data provided herein serve as a technical guide for researchers leveraging this important building block in the development of novel therapeutics. The strategic application of this compound and its derivatives continues to be a key factor in advancing the synthesis of biologically active molecules.

References

Theoretical Calculations for Z-Ala-OMe Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactions of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), a common building block in peptide synthesis. While specific comprehensive theoretical studies on this compound are not abundant in publicly available literature, this document synthesizes findings from related computational studies on peptide bond formation and hydrolysis to offer a foundational understanding of the principles and methodologies applicable to this compound.

Introduction to Theoretical Calculations in Peptide Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of chemical reactions. In the context of peptide synthesis, these methods provide insights into reaction pathways, transition state geometries, and activation energies, which are crucial for optimizing reaction conditions and controlling product formation. For a molecule like this compound, theoretical studies can predict its reactivity in key reactions such as peptide coupling and hydrolysis.

Quantitative Data from Related Systems

Direct quantitative theoretical data for the reactions of this compound is scarce. However, we can infer its likely behavior from computational studies on similar amide and peptide systems. The following table summarizes calculated free energy barriers for the base-catalyzed hydrolysis of various amides, which can serve as an analogue for the hydrolysis of the peptide bond.

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 - 21.7 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |

Data sourced from studies on base-catalyzed hydrolysis of amides and provides an approximation for the stability of the amide bond.[1]

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the theoretical investigation of peptide reactions, which are directly applicable to studies on this compound.

Peptide Coupling Reaction (e.g., with DCC/HOBt)

A common method for forming a peptide bond from a Z-protected amino acid like this compound involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt).

Typical Computational Protocol:

-

Model System Setup: The reactants (this compound, the incoming amino acid ester), coupling agents (DCC, HOBt), and solvent molecules are constructed in a computational chemistry software package.

-

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Methods such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state correctly connects the desired reactants and products.

-

Solvation Modeling: The effect of the solvent is typically included using a polarizable continuum model (PCM).

-

Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate energy barriers.

Hydrolysis Reaction

The hydrolysis of the ester or amide bond in this compound can also be investigated computationally to understand its stability and degradation pathways.

Typical Computational Protocol:

-

Model System Setup: A supermolecular model is constructed, including this compound and a number of explicit water molecules to simulate the aqueous environment.

-

Geometry Optimization: The geometries of the reactant complex, transition states, and product complex are optimized using a suitable level of theory (e.g., B3LYP/6-31+G(d)).

-

Frequency and Energy Calculations: Similar to the peptide coupling protocol, frequency calculations are performed to characterize the stationary points and to calculate thermodynamic properties.

-

Solvation Effects: The bulk solvent effect is often accounted for using a continuum solvation model.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical workflow for the computational study of a chemical reaction and a representative mechanism for peptide bond formation.

Caption: A generalized workflow for the theoretical investigation of a chemical reaction.

Caption: A simplified mechanism for DCC-mediated peptide bond formation.

Conclusion

References

An In-depth Technical Guide to the Reactivity of Z-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-alanine methyl ester, commonly abbreviated as Z-Ala-OMe, is a pivotal building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. As an amino acid derivative, its reactivity is characterized by the interplay of three key functional groups: the benzyloxycarbonyl (Z) protecting group at the N-terminus, the methyl ester at the C-terminus, and the chiral center at the alpha-carbon. This guide provides a comprehensive exploration of the reactivity of this compound, detailing its fundamental chemical transformations, supported by quantitative data, explicit experimental protocols, and visual representations of its reaction pathways.

Core Reactivity Profile

The reactivity of this compound is primarily centered around two main transformations: peptide bond formation and deprotection . The Z-group provides robust protection of the amino functionality, allowing for selective reactions at the carboxyl terminus. Conversely, the methyl ester protects the carboxylic acid, enabling reactions involving the N-terminus after deprotection of the Z-group.

Peptide Bond Formation

This compound, or more commonly its corresponding carboxylic acid Z-Ala-OH, is extensively used in the synthesis of dipeptides and larger peptide fragments. The coupling reaction involves the activation of the carboxyl group of Z-Ala-OH and its subsequent reaction with the free amino group of another amino acid ester.

General Reaction Scheme:

Caption: Peptide bond formation using Z-Ala-OH.

A variety of coupling reagents can be employed to facilitate this reaction, each with its own advantages regarding reaction time, yield, and suppression of side reactions such as racemization.

Deprotection Strategies

The removal of the Z-group and the methyl ester is a critical step in peptide synthesis to allow for further chain elongation or to yield the final, unprotected peptide.

1. Z-Group Deprotection (Hydrogenolysis): The most common method for the cleavage of the benzyloxycarbonyl group is catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is favored for its mild conditions and clean byproducts (toluene and carbon dioxide).

Caption: Z-group deprotection via catalytic hydrogenolysis.

2. Methyl Ester Deprotection (Saponification): The methyl ester is typically removed by saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent). This reaction yields the corresponding carboxylate salt, which can be neutralized to the free carboxylic acid.

Quantitative Data on Reactivity

The efficiency of reactions involving this compound is highly dependent on the chosen reaction conditions, including the coupling reagent, solvent, and temperature. The following tables summarize representative quantitative data for key reactions.

Table 1: Yields of Z-Dipeptide Synthesis with Various Coupling Reagents

| Coupling Partner | Coupling Reagent | Solvent | Yield (%) | Reference |

| Gly-OMe | DCC/HOBt | DCM | ~95% | General Peptide Synthesis Protocols |

| Pro-OMe | HBTU/DIPEA | DMF | >90% | General Peptide Synthesis Protocols |

| Leu-NH₂ (Enzymatic) | Papain | Acetonitrile (4% H₂O) | ~91% (model) | [1] |

| Leu-NH₂ (Enzymatic) | Papain | Ethyl Acetate | ~93% (model) | [1] |

Table 2: Deprotection Yields of this compound

| Deprotection Reaction | Reagents | Solvent | Yield (%) | Reference |

| Z-group Removal | H₂, 10% Pd/C | Methanol | >95% | General Organic Chemistry Principles |

| Methyl Ester Saponification | 1M NaOH | MeOH/H₂O | >90% | General Organic Chemistry Principles |

| Tandem Deprotection/Coupling | H₂, Pd/C then Cbz-Ala-OH, COMU | Water (with surfactant) | 92% (for tripeptide) | [2] |

Experimental Protocols

Protocol 1: Synthesis of Z-Ala-Gly-OMe

Materials:

-

Z-Ala-OH (1.0 eq)

-

H-Gly-OMe·HCl (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve Z-Ala-OH and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend H-Gly-OMe·HCl in anhydrous DCM and add TEA. Stir for 15 minutes.

-

Add the H-Gly-OMe solution to the Z-Ala-OH solution.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, and then warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Z-Ala-Gly-OMe.

Protocol 2: Deprotection of this compound via Hydrogenolysis

Materials:

-

This compound

-

10% Palladium on charcoal (Pd/C) (10 mol%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield H-Ala-OMe.

Spectroscopic Data

The characterization of this compound and its reaction products is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data for this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.4 (m, 1H, α-CH), ~3.7 (s, 3H, -OCH₃), ~1.4 (d, 3H, β-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~173 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5, 128.0, 127.8 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~50 (α-C), ~18 (β-C) |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1690 (C=O carbamate stretch), ~1530 (N-H bend), ~1250 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 238.1, [M+Na]⁺ = 260.1 |

Note: The 1H NMR spectrum for the dipeptide Z-Ala-Ala-OMe would show additional signals corresponding to the second alanine residue.

Application in Drug Discovery and Development

This compound and its derivatives are valuable tools in drug discovery. The ability to systematically build peptide chains allows for the creation of peptide-based drugs, enzyme inhibitors, and probes for studying biological processes. While this compound itself is not directly involved in signaling pathways, its incorporation into larger molecules is a key strategy in developing targeted therapeutics. For instance, peptide fragments synthesized using this compound can be designed to mimic the binding site of a protein, thereby inhibiting its function.

The logical workflow for utilizing this compound in the synthesis of a dipeptide, a fundamental step in many drug discovery projects, is illustrated below.

Caption: Workflow for dipeptide synthesis and application.

Conclusion

This compound is a versatile and indispensable reagent in the field of peptide chemistry. Its well-defined reactivity, governed by the strategic placement of protecting groups, allows for the controlled and efficient synthesis of peptides. A thorough understanding of its reaction kinetics, optimal conditions for coupling and deprotection, and methods of characterization is paramount for researchers and professionals in drug development. The data and protocols presented in this guide serve as a comprehensive resource for the effective utilization of this compound in the synthesis of complex molecular architectures with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Z-Ala-OMe Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of a peptide bond is a cornerstone of chemical peptide synthesis. Z-Ala-OMe (N-α-Carbobenzyloxy-L-alanine methyl ester) is a commonly used N-terminally protected amino acid derivative in the solution-phase synthesis of peptides. The selection of an appropriate coupling protocol is critical to ensure high yield, purity, and minimal racemization of the final peptide product. These application notes provide a detailed overview of a standard protocol for the coupling of this compound to a second amino acid ester, a comparison of common coupling reagents, and troubleshooting guidelines.

Comparative Data on Dipeptide Synthesis Yields

The choice of coupling reagent significantly impacts the yield and purity of the resulting dipeptide. While direct comparative studies for the exact coupling of this compound with another amino acid methyl ester using various modern reagents are not extensively documented in single reports, the following table summarizes representative yields for similar dipeptide syntheses to provide a comparative perspective. It is important to note that yields are highly dependent on the specific amino acid being coupled, reaction conditions, and purification methods.

| Acyl Donor | Nucleophile | Coupling Reagent/Method | Yield (%) | Purity (%) | Reference |

| Z-Ala-OH | L-His | Papain (enzymatic) | 63.3 | Not Reported | [1] |

| Z-Ala-OH | L-Gln | Immobilized Papain (enzymatic) | 71.5 | Not Reported | [2] |

| Fmoc-His(Trt)-OH | β-Ala on resin | TBTU (solid-phase) | 90 | Not Reported | [1] |

| Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DMAP (solution-phase) | 65 | Not Reported | [3] |

| Z-Asn-ONP | H-Leu-OMe | Active Ester (solution-phase) | High (not specified) | Not Reported | [4] |

Note: The yields presented are for different peptide sequences and under various reaction conditions, and therefore should be considered as a general guide.

Experimental Protocol: Solution-Phase Coupling of this compound with an Amino Acid Methyl Ester

This protocol describes a general procedure for the solution-phase coupling of Z-Ala-OH with a generic amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

Z-Ala-OH (1.0 eq)

-

H-Xaa-OMe·HCl (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Saturated NaCl (brine, aqueous)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Preparation:

-

Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, suspend H-Xaa-OMe·HCl (1.0 eq) in the same anhydrous solvent.

-

-

Activation:

-

Cool the Z-Ala-OH/HOBt solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution and stir for 20-30 minutes at 0 °C to activate the carboxylic acid.

-

-

Coupling:

-

To the suspension of H-Xaa-OMe·HCl, add DIPEA or NMM (2.0 eq) and stir until the solution becomes clear.

-

Add the solution of the free amino acid ester to the pre-activated Z-Ala-OH solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified Z-Ala-Xaa-OMe.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for Solution-Phase Synthesis Using Z-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-phase synthesis of dipeptides using N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) as a key building block. The procedures outlined are fundamental in peptide chemistry and are widely applicable in drug discovery and development for the synthesis of peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides. It offers flexibility in scale and allows for the purification and characterization of intermediates at each step, ensuring the purity of the final product. The use of the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester (-OMe) for C-terminal protection is a common strategy. The Z-group is stable under various coupling conditions and can be selectively removed by catalytic hydrogenation.

This document provides a step-by-step guide for the synthesis of a model dipeptide, Z-Ala-Gly-OMe, through the coupling of Z-Ala-OH and Glycine methyl ester hydrochloride (H-Gly-OMe·HCl). Two common coupling methods are detailed: the use of dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent.

Experimental Protocols

Synthesis of Z-Ala-Gly-OMe using DCC/HOBt

This protocol details the coupling of Z-Ala-OH with H-Gly-OMe·HCl using DCC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.[1][2][3][4][5]

Materials:

-

N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add triethylamine (1.1 eq) dropwise at 0 °C (ice bath) with stirring. Stir the mixture for 15-20 minutes to liberate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling Reaction: To the solution of Z-Ala-OH and HOBt, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20-30 minutes at 0 °C.

-

Add the previously prepared cold solution of H-Gly-OMe to the activated Z-Ala-OH mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Z-Ala-Gly-OMe by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by TLC, NMR, IR, and Mass Spectrometry.

Synthesis of Z-Ala-Gly-OMe using EDC/Oxyma Pure

This protocol provides an alternative coupling method using the water-soluble carbodiimide EDC, which simplifies the removal of the urea byproduct. Oxyma Pure is used as an effective activating agent.

Materials:

-

N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)/N,N-Dimethylformamide (DMF) (1:1), anhydrous

-

Ethyl acetate (EtOAc)

-

1 N HCl solution

-

1 N Na₂CO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve EDC·HCl (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF. Cool the solution to 0 °C in an ice bath.

-

Activation: To the cold solution, add Z-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) as solids.

-

Addition of Amine: After 2 minutes of pre-activation, add H-Gly-OMe·HCl (1.0 eq) as a solid, followed by the dropwise addition of DIPEA (1.0 eq).

-

Coupling Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the solvent by rotary evaporation.

-

Dissolve the oily residue in EtOAc (200 mL).

-

Wash the organic solution sequentially with 1 N HCl (3 x 100 mL), 1 N Na₂CO₃ (3 x 100 mL), and saturated brine (3 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in section 2.1.

N-Terminal Deprotection of Z-Ala-Gly-OMe

The removal of the Z-group is typically achieved by catalytic hydrogenation, yielding the free amine of the dipeptide.

Materials:

-

Z-Ala-Gly-OMe

-

Palladium on charcoal (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve Z-Ala-Gly-OMe in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain H-Ala-Gly-OMe.

Data Presentation

The following tables summarize typical yields and characterization data for Z-protected dipeptide methyl esters synthesized via solution-phase methods.

Table 1: Reaction Yields for Synthesis of Z-Dipeptide-OMe

| Dipeptide | Coupling Method | Yield (%) | Reference |

| Z-Ala-Gly-OMe | DCC/HOBt | 85-95 | General expectation |

| Z-Ala-Gly-OMe | EDC/Oxyma Pure | 80-90 | |

| Z-Ala-Ala-OMe | Not specified | >90 |

Table 2: Characterization Data for Z-Ala-Gly-OMe

| Property | Data | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₅ | |

| Molecular Weight | 294.30 g/mol | |

| Appearance | White solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (m, 5H, Ar-H), 6.60 (br s, 1H, NH), 5.40 (br d, 1H, NH), 5.12 (s, 2H, CH₂-Ph), 4.35 (m, 1H, α-CH Ala), 4.02 (d, 2H, α-CH₂ Gly), 3.75 (s, 3H, OCH₃), 1.40 (d, 3H, β-CH₃ Ala) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 169.8, 156.2, 136.3, 128.5, 128.1, 128.0, 67.1, 52.4, 50.5, 41.2, 18.7 | |

| Mass Spec (ESI-MS) | m/z 295.1 [M+H]⁺, 317.1 [M+Na]⁺ | |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O ester), ~1690 (C=O urethane), ~1650 (C=O amide) |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the solution-phase synthesis of a dipeptide using Z-Ala-OH.

Caption: Workflow for the synthesis of Z-Ala-Gly-OMe.

References

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Solid-Phase Peptide Synthesis Utilizing Z-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Scope

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine-protecting group in peptide chemistry, integral to the pioneering work of Bruce Merrifield in solid-phase peptide synthesis (SPPS).[1][2] While modern SPPS predominantly relies on Fmoc/tBu or Boc/Bzl strategies for their milder deprotection conditions and orthogonality, the Z-group remains relevant for specific applications, including the synthesis of particular peptide segments and as a stable, permanent protecting group for lysine side chains in complex syntheses.

This document provides a detailed guide for the use of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) in an SPPS workflow. It is critical to note that this compound, with its ester-protected C-terminus, cannot be directly coupled to a resin-bound amine. The methyl ester must first be hydrolyzed (saponified) to the free carboxylic acid, Z-Ala-OH, which can then be activated and used as a building block in a classical Merrifield-type (Boc/Bzl) SPPS strategy.

These protocols are designed for researchers familiar with organic synthesis and peptide chemistry, outlining the necessary precursor modification followed by the solid-phase synthesis cycle.

Overall Experimental Workflow

The process begins with the conversion of the commercially available this compound into the SPPS-compatible Z-Ala-OH. This product is then incorporated into a growing peptide chain on a solid support using a repetitive cycle of deprotection, activation, and coupling.

Caption: Overall workflow from this compound precursor to the final synthesized peptide.

Experimental Protocols

Protocol 1: Saponification of this compound to Z-Ala-OH

This protocol details the hydrolysis of the methyl ester to a free carboxylic acid, a mandatory step before use in SPPS.

3.1. Materials and Reagents

-

This compound

-

1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

-

1,4-Dioxane or Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) supplies (silica plates, mobile phase like 4:1 EtOAc:Hexanes)

3.2. Procedure

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v) or methanol and water in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2-0.5 M.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M LiOH solution (approx. 1.2 eq) dropwise while stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot has completely disappeared.

-

Quenching & Acidification: Once complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~2 by adding 1 M HCl dropwise. A white precipitate (Z-Ala-OH) should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield Z-Ala-OH, typically as a white solid or viscous oil.

-

Verification: Confirm the product identity and purity via ¹H NMR and Mass Spectrometry before proceeding to SPPS.

| Parameter | Condition | Notes |

| Base | LiOH or NaOH (1.1 - 1.5 eq) | LiOH is often preferred for cleaner reactions. |

| Solvent System | Dioxane/H₂O, THF/H₂O, MeOH/H₂O | Co-solvent is needed to dissolve the starting ester. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls potential exothermic reactions. |

| Reaction Time | 1 - 5 hours | Monitor via TLC or HPLC for completion. |

| Workup | Acidification (pH ~2) and Extraction | Ensures protonation of the carboxylate for extraction. |

| Expected Yield | >90% | The reaction is generally high-yielding. |

| Table 1: Typical reaction parameters for the saponification of this compound. |

Protocol 2: Solid-Phase Peptide Synthesis with Z-Ala-OH

This protocol follows the classical Merrifield (Boc/Bzl) strategy, where the Z-group acts as the Nα-protecting group. This method involves strong acid for deprotection and final cleavage.

3.3. Materials and Reagents

-

Merrifield resin (chloromethylated polystyrene)

-

Z-Ala-OH (from Protocol 1) and other required Z- or Boc-protected amino acids

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU

-

Deprotection Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole). (EXTREME CAUTION REQUIRED)

-

Cold diethyl ether

3.4. SPPS Cycle Procedure

Caption: The chemical logic of a single SPPS cycle using a Z-protected amino acid.

-

Resin Preparation: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

-

First Amino Acid Attachment (if applicable): For the C-terminal residue, use the cesium salt method to attach the first Boc- or Z-protected amino acid to the chloromethylated resin.

-

Nα-Deprotection:

-

If the N-terminal group is Boc, deprotect with 50% TFA in DCM.

-

If the N-terminal group is Z, deprotect by treating the resin with 33% HBr in acetic acid for 30-60 minutes. (Perform in a well-ventilated fume hood) .

-

-

Washing and Neutralization: Wash the resin sequentially with DCM, isopropanol, and DCM. Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM until a neutral pH is achieved (monitored by a chloranil or bromophenol blue test). Wash again thoroughly with DCM.

-

Amino Acid Coupling (Z-Ala-OH):

-

In a separate vessel, pre-activate Z-Ala-OH (3 eq) with DCC (3 eq) and HOBt (3 eq) in DMF/DCM for 15-20 minutes at 0 °C.

-

Filter the dicyclohexylurea (DCU) byproduct and add the activated solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor coupling completion with a ninhydrin test.[3] If incomplete, a recoupling step may be necessary.

-

-

Washing: After coupling, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Repeat: Return to Step 3 for the next amino acid in the sequence.

-

Final Cleavage:

-

After the final coupling and deprotection, dry the peptidyl-resin thoroughly.

-

WARNING: This step involves extremely hazardous acids and requires specialized equipment and training.

-

Treat the resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., 90% HF, 10% anisole) at 0 °C for 1-2 hours.

-

Evaporate the acid under a stream of nitrogen.

-

Precipitate the crude peptide by triturating the residue with cold diethyl ether.

-

Centrifuge, decant the ether, and dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Data Summary

Quantitative data for SPPS is highly dependent on the specific peptide sequence. However, general performance metrics can be summarized.

| Protecting Group | Nα-Deprotection Reagent | Cleavage from Merrifield Resin | Orthogonality |

| Z (Benzyloxycarbonyl) | 33% HBr/AcOH, Catalytic Hydrogenolysis | Anhydrous HF, TFMSA | Low. Deprotection and cleavage conditions are both strongly acidic. |

| Boc (tert-Butoxycarbonyl) | 25-50% TFA in DCM | Anhydrous HF, TFMSA | Partial (Graded Lability). Boc is removed by moderate acid; cleavage requires very strong acid.[4] |